

electronic structure of cis-crotonaldehyde

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Compound of Interest

Compound Name: *cis-Crotonaldehyde*

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An In-Depth Technical Guide to the Electronic Structure of **cis-Crotonaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic structure of **cis-crotonaldehyde**, a key α,β -unsaturated aldehyde. Understanding its electronic properties is crucial for applications ranging from synthetic chemistry to pharmacology, where its reactivity and interaction with biological macromolecules are of significant interest. This document summarizes key experimental and computational findings, presents quantitative data in structured tables, and outlines the methodologies used for these characterizations.

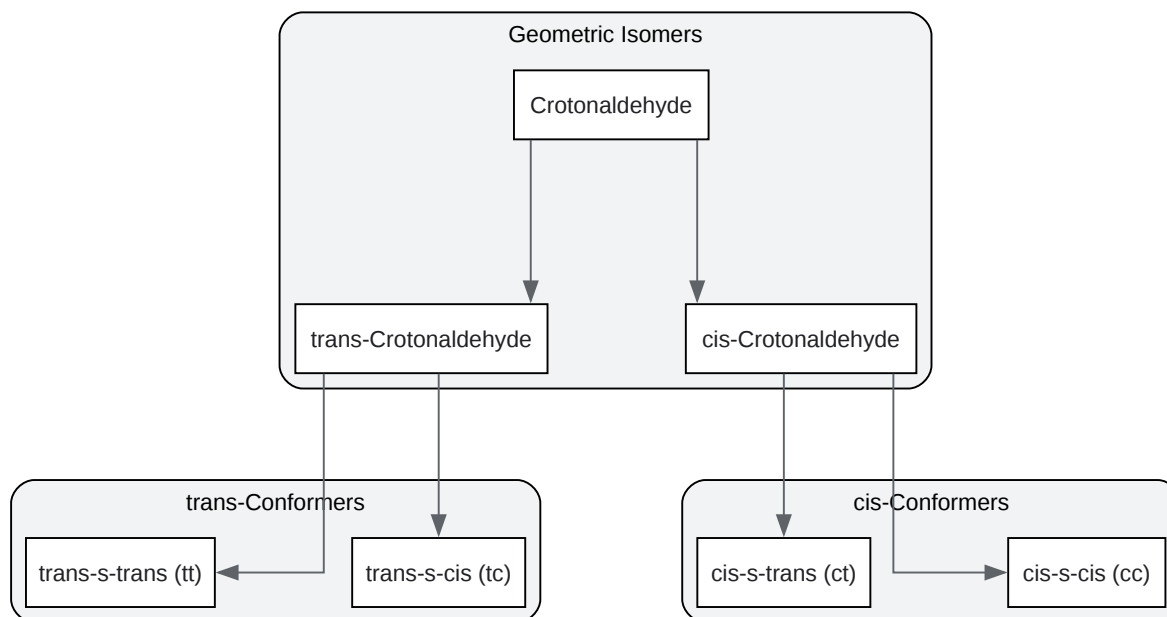
Isomeric and Conformational Landscape

Crotonaldehyde (2-butenal) is a conjugated system that exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is the thermodynamically more stable and, therefore, the predominant form in commercial preparations[1]. Each geometric isomer can also exist as two planar rotational conformers (rotamers) resulting from rotation around the C-C single bond: s-trans and s-cis.

This guide focuses on the less stable cis geometric isomer, which has two conformers:

- cis-s-trans(ct)
- cis-s-cis(cc)

The existence of these distinct conformers has been confirmed experimentally, and their relative stability and electronic properties have been investigated using computational methods[2].



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Caption: Isomeric and conformational relationships of crotonaldehyde.

Quantitative Data Summary

The electronic structure of a molecule is fundamentally described by quantitative measures of its geometry, energy levels, and orbital distributions. The following tables summarize key data for the **cis-crotonaldehyde** conformers derived from experimental and computational studies.

Geometrical Parameters

The molecular framework of all crotonaldehyde rotamers is planar, which is indicative of the π -conjugation between the C=C and C=O moieties[3]. The following table presents

computationally determined bond lengths for the cis conformers.

Table 1: Calculated Geometrical Parameters (Bond Lengths in Å) for **cis-Crotonaldehyde** Conformers

Bond	cis-s-trans (ct)	cis-s-cis (cc)	Reference
C=O	1.22	1.22	[3]
C-C(H)O	1.48	1.48	[3]
C=C	1.35	1.35	[3]
C-C(H3)	1.51	1.51	[3]

Note: Data extracted from DFT calculations.[3]

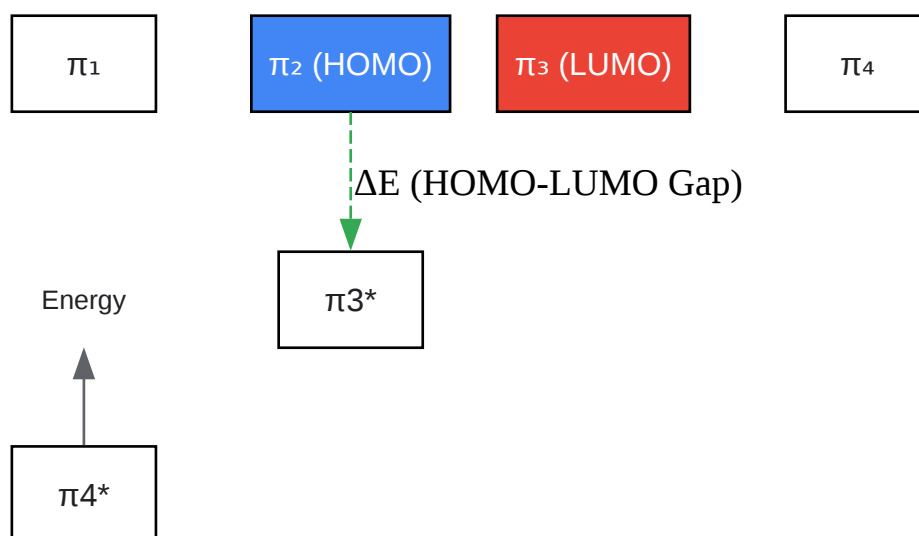
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity, charge transfer, and electronic transitions. While a detailed study providing specific HOMO/LUMO energy values for the cis isomers was not identified in the surveyed literature, calculations have been performed for the more stable trans isomer. These values are presented for reference. The computational protocols outlined in Section 3.1 can be employed to determine the corresponding values for the cis conformers.

Table 2: Calculated Frontier Molecular Orbital Energies for trans-Crotonaldehyde

Parameter	Energy (eV)	Method/Basis Set	Reference
EHOMO	-6.89	B3LYP/6-311G(d,p)	[4][5]
ELUMO	-2.21	B3LYP/6-311G(d,p)	[4][5]

| Energy Gap (ΔE) | 4.68 | B3LYP/6-311G(d,p) |[4][5] |



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Caption: Schematic π molecular orbital energy diagram for crotonaldehyde.

Adiabatic Ionization Energies

The adiabatic ionization energy (AIE) is the minimum energy required to remove an electron from a neutral molecule in its ground vibrational state. Precise AIEs for all four conformers of crotonaldehyde have been determined using one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy.

Table 3: Experimental Adiabatic Ionization Energies (AIE) of Crotonaldehyde Conformers

Conformer	AIE (eV)	AIE (cm ⁻¹)	Reference
cis-s-cis (cc)	9.6480 ± 0.0004	77,816 ± 3	[2]
cis-s-trans (ct)	9.7122 ± 0.0004	78,334 ± 3	[2]
trans-s-trans (tt)	9.7501 ± 0.0004	78,640 ± 3	[2]

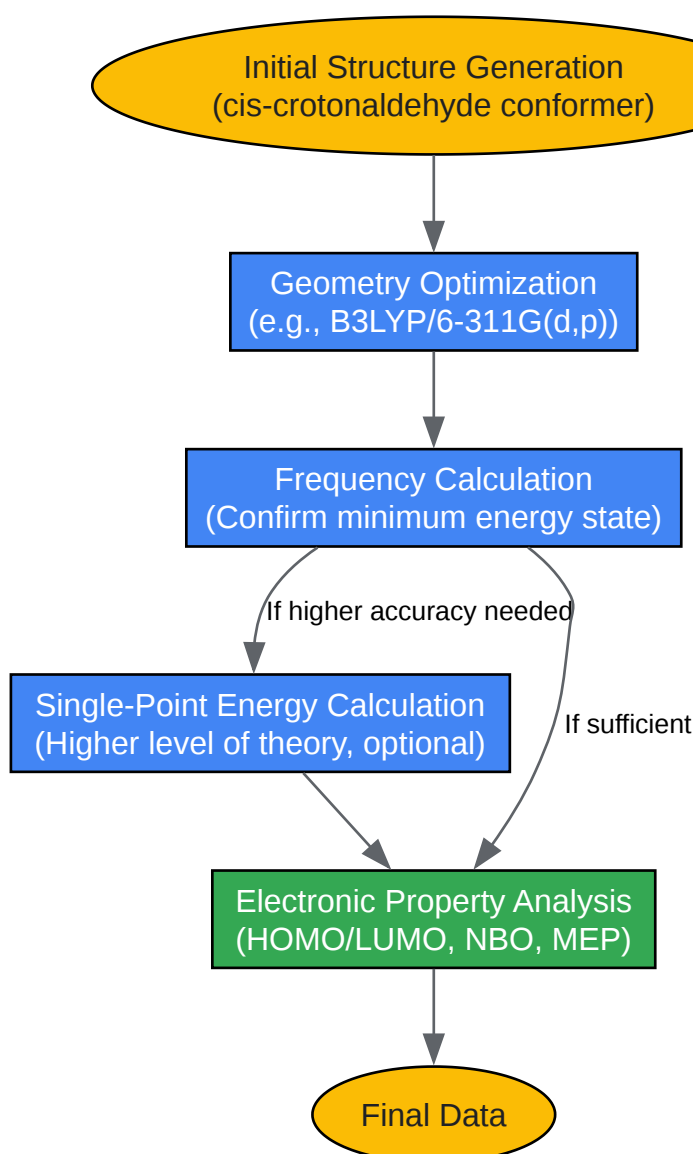
| trans-s-cis (tc) | 9.7620 ± 0.0004 | 78,736 ± 3 |[2] |

Experimental and Computational Protocols

The characterization of the electronic structure of **cis-crotonaldehyde** relies on a synergistic combination of high-resolution spectroscopy and quantum chemical calculations.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure of molecules, including geometry optimization and the calculation of molecular orbital energies.[4]



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Caption: A typical workflow for DFT-based electronic structure analysis.

Methodology Details:

- **Geometry Optimization:** The starting point is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This is commonly performed using a functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311G(d,p).[5]
- **Vibrational Frequency Calculation:** Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
- **Property Calculation:** From the optimized geometry, electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO, LUMO), Natural Bond Orbital (NBO) analysis for charge distribution, and Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attack.[4][6]

Experimental Protocol: VUV-MATI Spectroscopy

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a high-resolution technique used to obtain the vibrational spectra of cations and determine precise adiabatic ionization energies.[2]

Methodology Details:

- **Sample Introduction:** The sample is seeded in a carrier gas (e.g., Argon) and introduced into a high-vacuum chamber via a pulsed supersonic expansion. This process cools the molecules to their lowest rotational and vibrational states.[7]
- **Photoexcitation:** The cooled molecular beam is crossed with a tunable, narrow-bandwidth VUV laser. The laser energy is scanned across the ionization threshold of the molecule.[8]
- **Threshold Ionization:** Molecules are excited to high-n Rydberg states just below the ionization continuum. A weak, pulsed electric field is then applied to ionize these Rydberg states. This delayed, field-induced ionization provides high energy resolution.[9]
- **Mass Analysis and Detection:** The resulting ions are analyzed using a time-of-flight (TOF) mass spectrometer, and the ion signal is recorded as a function of the VUV laser energy. The

resulting spectrum shows a sharp onset corresponding to the AIE, followed by peaks representing the vibrational levels of the cation.[8][10]

Conclusion

The electronic structure of **cis-crotonaldehyde** is defined by its conjugated π -system and the existence of two stable conformers, cis-s-trans and cis-s-cis. While less abundant than its trans counterpart, the cis isomer possesses distinct electronic properties, as evidenced by its lower adiabatic ionization energy. High-resolution spectroscopic techniques like VUV-MATI and robust computational methods such as DFT provide the necessary tools for a detailed characterization of its geometry, orbital energies, and reactivity. The data and protocols presented in this guide offer a foundational understanding for professionals engaged in research and development where the molecular properties of unsaturated aldehydes are paramount.

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